molecular formula C12H12N4O3S2 B2701550 N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-methoxybenzamide CAS No. 868973-26-6

N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-methoxybenzamide

Cat. No.: B2701550
CAS No.: 868973-26-6
M. Wt: 324.37
InChI Key: FWUXGESTVSNXCK-UHFFFAOYSA-N
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Description

N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-methoxybenzamide is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-methoxybenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-methoxybenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, which leads to the disruption of cellular processes essential for cancer cell survival. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its methoxybenzamide moiety is particularly important for its interaction with molecular targets, making it a valuable compound for medicinal chemistry research.

Properties

IUPAC Name

N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O3S2/c1-19-8-5-3-2-4-7(8)10(18)14-11-15-16-12(21-11)20-6-9(13)17/h2-5H,6H2,1H3,(H2,13,17)(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWUXGESTVSNXCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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